REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([NH:13][C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6].[H-].[Na+].[H-].[CH3:21]I>CN(C)C=O.CI>[CH3:17][N:2]([CH3:1])[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([N:13]([CH3:21])[C:14](=[O:16])[CH3:15])[CH:10]=[CH:11][CH:12]=1)=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
3.77 kg
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
808 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.46 kg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
53 g
|
Type
|
catalyst
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture chilled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture is maintained below 10?C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 10?C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
STIRRING
|
Details
|
continued stirring (5 hours)
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched by the addition of 1 L of water
|
Type
|
CUSTOM
|
Details
|
The mixture is triturated with hexanes (2×4 L) which
|
Type
|
CUSTOM
|
Details
|
Most of the DMF is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water (6 L) and product
|
Type
|
EXTRACTION
|
Details
|
is extracted with methylene chloride (20 L; Barton)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
This material is triturated with hexanes (15 L) and ethyl acetate (15 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hexanes (0.5 L)
|
Type
|
CUSTOM
|
Details
|
The material is purified by column chromatography
|
Type
|
DISSOLUTION
|
Details
|
The material is dissolved in methylene chloride
|
Type
|
TEMPERATURE
|
Details
|
The polarity of the eluant is gradually increased
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate (Barton)
|
Type
|
CUSTOM
|
Details
|
Eventually the column is flushed with ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 kg | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |